Cas no 24933-60-6 (4-(difluoromethyl)sulfanylaniline)

4-(Difluoromethyl)sulfanylaniline is a fluorinated aromatic amine compound featuring a difluoromethylthio (–SCF₂H) substituent at the para position of the aniline ring. This structural motif imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethylthio group enhances metabolic stability and lipophilicity, which can improve the bioavailability of derived compounds. Its reactivity allows for further functionalization, such as diazotization or coupling reactions, enabling diverse applications in medicinal chemistry and material science. The compound’s stability under standard conditions facilitates handling and storage, while its distinct fluorine substitution pattern offers potential for probing structure-activity relationships in drug discovery.
4-(difluoromethyl)sulfanylaniline structure
24933-60-6 structure
Product Name:4-(difluoromethyl)sulfanylaniline
CAS No:24933-60-6
MF:C7H7F2NS
MW:175.19898724556
MDL:MFCD01074361
CID:281036
PubChem ID:3689135
Update Time:2025-05-22

4-(difluoromethyl)sulfanylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-[(difluoromethyl)thio]-
    • 4-(difluoromethylsulfanyl)aniline
    • 4-DIFLUOROMETHYLSULFANYL-PHENYLAMINE
    • 4-(Difluoromethylthio)aniline
    • 4-(difluoromethylthio)phenylamine
    • 4-[(difluoromethyl)sulfanyl]aniline
    • 4-Difluormethyl-mercapto-anilin
    • p-(difluoromethylthio)aniline
    • p-Aminophenyl-difluormethylsulfid
    • AT20968
    • EN300-02299
    • 4-Aminophenyl difluoromethyl sulfide
    • 4-Difluoromethylsulfanyl-aniline
    • 24933-60-6
    • C7H7F2NS
    • 4-[(Difluoromethyl)sulphanyl]aniline
    • A817561
    • 4-((DIFLUOROMETHYL)THIO)ANILINE
    • AKOS000115560
    • T8O
    • PS-8601
    • 4-(Difluoromethyl)sulfanyl-phenylamine
    • FT-0692389
    • SCHEMBL2286241
    • MFCD01074361
    • DTXSID50395079
    • 4-(difluoromethyl)sulfanylaniline
    • MDL: MFCD01074361
    • Inchi: 1S/C7H7F2NS/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
    • InChI Key: ODJCIHKBMUREOC-UHFFFAOYSA-N
    • SMILES: S(C(F)F)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 175.02700
  • Monoisotopic Mass: 175.027
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.3A^2
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.29
  • Boiling Point: 64°C 0,01mm
  • Flash Point: 95.8 °C
  • Refractive Index: 1.553
  • PSA: 51.32000
  • LogP: 3.16470

4-(difluoromethyl)sulfanylaniline Security Information

4-(difluoromethyl)sulfanylaniline Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(difluoromethyl)sulfanylaniline Pricemore >>

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4-(difluoromethyl)sulfanylaniline Suppliers

Amadis Chemical Company Limited
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(CAS:24933-60-6)4-(difluoromethyl)sulfanylaniline
Order Number:A817561
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):176.0
Email:sales@amadischem.com

Additional information on 4-(difluoromethyl)sulfanylaniline

Comprehensive Overview of 4-(difluoromethyl)sulfanylaniline (CAS No. 24933-60-6): Properties, Applications, and Industry Insights

4-(difluoromethyl)sulfanylaniline (CAS No. 24933-60-6) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a difluoromethylsulfanyl group attached to an aniline core, offering distinct electronic and steric properties. Researchers are increasingly exploring its potential as a building block for drug discovery and crop protection agents, aligning with global trends toward sustainable agriculture and precision medicine.

The synthetic versatility of 4-(difluoromethyl)sulfanylaniline makes it valuable for constructing heterocyclic frameworks. Its fluorine-containing moiety enhances metabolic stability and bioavailability—a critical factor in modern pharmaceutical design. Recent studies highlight its utility in developing kinase inhibitors and antimicrobial agents, addressing urgent needs in antibiotic resistance and oncology research. The compound's structure-activity relationships are being actively investigated through computational chemistry and high-throughput screening methods.

From an industrial perspective, CAS 24933-60-6 exemplifies the growing demand for fluorinated fine chemicals. Manufacturers are optimizing synthetic routes to improve yield and purity, responding to stringent regulatory requirements in GMP production. Analytical techniques like HPLC-MS and NMR spectroscopy are essential for quality control, particularly when the compound is used in API intermediates. The market trajectory shows increased procurement by contract research organizations (CROs) serving the biotech sector.

Environmental and safety profiles of 4-(difluoromethyl)sulfanylaniline are thoroughly documented in REACH compliance dossiers. Its eco-toxicity data supports responsible handling protocols in industrial settings. Notably, the compound's stability under various pH conditions makes it suitable for formulation chemistry—a key consideration for agrochemical developers creating next-generation sustainable pesticides with reduced environmental persistence.

Emerging applications include material science, where researchers are investigating its incorporation into advanced polymers with enhanced thermal resistance. The electronic effects of the difluoromethylsulfanyl group show promise for modifying conductive properties in organic semiconductors—an area gaining momentum with the rise of flexible electronics and OLED technologies.

For researchers sourcing CAS 24933-60-6, technical specifications typically include ≥98% purity with strict controls on heavy metal impurities. Storage recommendations emphasize protection from moisture and oxidation, often involving argon-blanketed packaging. These protocols ensure stability for critical applications in medicinal chemistry and catalysis research, where reagent quality directly impacts experimental reproducibility.

The compound's patent landscape reveals protected synthetic methodologies across major jurisdictions, reflecting its commercial significance. Recent filings describe innovative green chemistry approaches using catalytic fluorination—addressing industry priorities for waste reduction and atom economy. Academic publications frequently cite 24933-60-6 in studies exploring structure-property relationships of sulfur-fluorine pharmacophores.

Analytical challenges associated with 4-(difluoromethyl)sulfanylaniline include developing robust chromatographic methods for trace impurity detection. Advanced techniques like 2D-LC are being employed to resolve isomeric byproducts during scale-up processes. These quality assurance measures are particularly relevant for GMP-compliant manufacturing of high-value derivatives.

Market analysts project steady growth for fluorinated aniline derivatives, driven by expanding applications in electronic materials and bioconjugation chemistry. The compound's regioselective reactivity enables precise functionalization—a sought-after feature in proteolysis-targeting chimera (PROTAC) development. Such niche applications underscore its importance in cutting-edge therapeutic modalities.

In conclusion, 4-(difluoromethyl)sulfanylaniline represents a multifaceted research tool bridging small molecule development and material innovation. Its evolving applications reflect broader scientific trends toward rational molecular design and sustainable chemical processes. Ongoing research continues to uncover new dimensions of this structurally intriguing compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24933-60-6)4-(difluoromethyl)sulfanylaniline
A817561
Purity:99%
Quantity:1g
Price ($):176.0
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